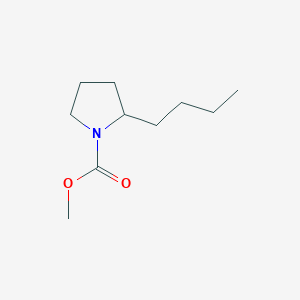
Methyl 2-butylpyrrolidine-1-carboxylate
Description
Methyl 2-butylpyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound belonging to the class of methyl esters. Its structure comprises a pyrrolidine ring (a five-membered amine ring) substituted with a butyl group at the 2-position and a methyl ester group at the 1-position.
Properties
CAS No. |
131119-51-2 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-butylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h9H,3-8H2,1-2H3 |
InChI Key |
SHBWRZNCIVTFQD-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCN1C(=O)OC |
Canonical SMILES |
CCCCC1CCCN1C(=O)OC |
Synonyms |
1-Pyrrolidinecarboxylic acid, 2-butyl-, methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The compound’s pyrrolidine backbone differentiates it from simpler methyl esters (e.g., methyl salicylate or sandaracopimaric acid methyl ester). Key structural analogs include:
Key Structural Differences :
- Alkyl chain length : The 2-butyl group enhances lipophilicity compared to shorter-chain analogs.
Physicochemical Properties
While explicit data for Methyl 2-butylpyrrolidine-1-carboxylate is unavailable, properties can be inferred from similar compounds (Table 1):
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
- Polarity : The pyrrolidine ring increases polarity compared to purely hydrocarbon-based esters (e.g., sandaracopimaric acid methyl ester) but less than aromatic esters like methyl salicylate.
- Volatility : Likely lower volatility than methyl salicylate due to higher molecular weight and branched structure .
Analytical Characterization
Gas chromatography (GC) and mass spectrometry (MS) are standard methods for methyl ester analysis. For example:
- GC Retention Behavior : this compound would exhibit longer retention times than methyl salicylate due to higher molecular weight, similar to diterpene esters .
- MS Fragmentation : The pyrrolidine ring may yield distinct fragmentation patterns (e.g., loss of COOCH₃ or butyl group) compared to terpene esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




